2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid
Description
2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid is a substituted dihydroisobenzofuran derivative featuring a benzyloxy group at the 5-position and an acetic acid moiety attached to the 1-position of the heterocyclic ring. The dihydroisobenzofuran core introduces partial saturation, reducing aromaticity compared to fully unsaturated benzofuran analogs. This structural feature may enhance conformational flexibility and alter solubility or metabolic stability.
Properties
IUPAC Name |
2-(5-phenylmethoxy-1,3-dihydro-2-benzofuran-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-17(19)9-16-15-7-6-14(8-13(15)11-21-16)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFTUASYHZXLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid typically involves multiple steps. One common method includes the reaction of benzyloxybenzaldehyde with a suitable dihydroisobenzofuran precursor under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like sodium hydride and bromine compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetic acid moiety can engage in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical processes .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : 1,3-dihydroisobenzofuran (partially saturated).
- Substituents :
- 5-Position: Benzyloxy (electron-donating, bulky).
- 1-Position: Acetic acid (polar, ionizable).
Analogs (from evidence):
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid
- Core : Benzofuran (fully aromatic).
- Substituents :
- 5-Position: Cyclohexyl (lipophilic).
- 3-Position: Isopropylsulfanyl (thioether, moderate polarity).
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid
- Core : Benzofuran.
- Substituents :
- 5-Position: Fluoro (electron-withdrawing, small).
- 3-Position: Ethylsulfanyl (thioether).
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate
- Core : Benzofuran.
- Substituents :
- 5-Position: Bromo (hydrophobic, heavy atom).
- 3-Position: Methylsulfinyl (polar, hydrogen-bond acceptor).
(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic acid
- Core : Benzofuran.
- Substituents :
- 5-Position: Chloro.
- 4,6-Positions: Methyl (steric hindrance).
Physicochemical Properties
*logP values estimated based on substituent contributions.
Stability and Reactivity
- Benzyloxy group : Prone to oxidative cleavage (e.g., via cytochrome P450), which may limit metabolic stability.
- Sulfur-containing analogs : Thioethers (e.g., isopropylsulfanyl) oxidize to sulfoxides/sulfones, altering activity .
Biological Activity
2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid, also known by its CAS number 1956380-37-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 284.31 g/mol
- CAS Number : 1956380-37-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its potential therapeutic applications. Key areas of interest include:
- Antioxidant Activity
- Neuroprotective Effects
- Anticancer Properties
Antioxidant Activity
Research indicates that derivatives of 1,3-dihydroisobenzofuran exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid | 12.5 | |
| Cinnamic Acid Derivative | 15.0 | |
| Quercetin | 8.0 |
Neuroprotective Effects
Studies have shown that the compound exhibits neuroprotective effects against neurotoxic agents like 6-hydroxydopamine (6-OHDA) in neuronal cell lines (SH-SY5Y). The mechanism involves the modulation of oxidative stress pathways and the enhancement of cellular defense mechanisms.
Case Study: Neuroprotection in SH-SY5Y Cells
- Objective : To evaluate the neuroprotective effect of the compound against oxidative stress.
- Methodology : SH-SY5Y cells were treated with varying concentrations of the compound prior to exposure to 6-OHDA.
- Results : Significant reduction in cell death was observed at concentrations above 10 µM, with a notable increase in cell viability compared to controls.
Anticancer Properties
The anticancer potential of 2-(5-(Benzyloxy)-1,3-dihydroisobenzofuran-1-yl)acetic acid has been explored through various in vitro studies. The compound has shown selective cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3).
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 25 | Cell cycle arrest at G2/M phase |
| PC3 | 30 | Inhibition of proliferation |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels, thereby protecting cells from oxidative damage.
- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : The compound induces cell cycle arrest, preventing cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
